Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C12H13FO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” consists of a cyclopropyl group, a 4-fluorophenyl group, and an ethyl ketone group . The molecular weight is 192.23 .Physical And Chemical Properties Analysis
“Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” is a liquid at room temperature . It has a density of 1.144 g/mL at 25 °C . The boiling point is 119-120 °C at 13 mmHg . The refractive index is 1.532 .Scientific Research Applications
Cyclization Reactions : Cyclopropyl ketones, similar to Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, are utilized in cyclization reactions. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone oximes produces quinolin-8-ols and tetrahydroquinolin-8-ols, as demonstrated by Uchiyama et al. (1998) (Uchiyama et al., 1998).
Acylation of Alkenes : Cyclopropyl-substituted alkenes can react with acyl fluorides to form ketones containing an ethylthio group, as shown by Lebedev et al. (2001) (Lebedev et al., 2001).
Synthesis of Esters : Cyclopropyl alkyl ketones can be converted into cyclopropane acetic acid ethyl esters, according to Nongkhlaw et al. (2005) (Nongkhlaw et al., 2005).
Formation of Nickeladihydropyran : Cyclopropyl phenyl ketone, related to Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, underwent oxidative addition to nickel catalysts to form nickeladihydropyran, an intermediate for cycloaddition reactions, as explored by Ogoshi et al. (2006) (Ogoshi et al., 2006).
Enamine Formation : Enamines from cyclopropylketones have been prepared and studied for their structure and reactivity, as reported by Pocar et al. (1975) (Pocar et al., 1975).
Ring Opening Synthesis : Cyclopropyl ketones undergo ring enlargement under acid-catalyzed conditions to produce cyclopentanone derivatives, as demonstrated by Tsuge et al. (1988) (Tsuge et al., 1988).
Arylation Reactions : Cyclopropyl ketone groups have been used in palladium-catalyzed direct arylation reactions without decomposition, as evidenced by Beladhria et al. (2013) (Beladhria et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFXNWHNPHFNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644606 |
Source
|
Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(4-fluorophenyl)ethyl ketone | |
CAS RN |
898768-86-0 |
Source
|
Record name | 1-Cyclopropyl-3-(4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.